3-(3,4-dimethoxyphenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
3-(3,4-Dimethoxyphenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazoloquinoline core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazoloquinoline core, followed by the introduction of the 3,4-dimethoxyphenyl and 2-fluorophenylmethyl groups. Key steps may include:
Cyclization Reactions: Formation of the pyrazoloquinoline core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the 3,4-dimethoxyphenyl group via electrophilic aromatic substitution.
Coupling Reactions: Attachment of the 2-fluorophenylmethyl group using Suzuki-Miyaura coupling or similar methodologies.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and process intensification can be employed to scale up the synthesis while maintaining efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups under oxidative conditions.
Reduction: Reduction of the pyrazoloquinoline core to form dihydropyrazoloquinoline derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of dihydropyrazoloquinoline derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Affecting Gene Expression: Altering the expression of genes involved in disease progression or cellular function.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-propionic acid: Shares the 3,4-dimethoxyphenyl group but differs in the core structure.
N-(2,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-2-propenamide: Contains similar functional groups but has a different backbone.
Uniqueness
3-(3,4-Dimethoxyphenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is unique due to its pyrazoloquinoline core, which imparts distinct biological activities and potential therapeutic applications. Its combination of functional groups also allows for diverse chemical modifications and
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-[(2-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O2/c1-30-22-12-11-16(13-23(22)31-2)24-19-15-29(14-17-7-3-5-9-20(17)26)21-10-6-4-8-18(21)25(19)28-27-24/h3-13,15H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWSXRTVOPGZJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=CC=C5F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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